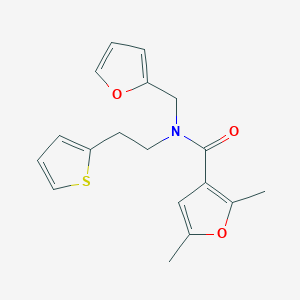
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Benzyl-2,5-dioxo-pyrrolidin-1-yl)-acetic acid, often referred to as BDPAA, is an organic acid that has been widely studied for its potential applications in scientific research. BDPAA is a dioxopyrrolidine derivative which is a member of the pyrrolidine family of compounds. BDPAA has been used in various laboratory studies due to its unique properties and ability to act as a proton donor or acceptor. BDPAA is also known to be a highly efficient reagent for the synthesis of peptides and other organic molecules.
科学研究应用
BDPAA has been studied for its potential applications in scientific research. It has been used as a reagent in peptide synthesis, as a catalyst in organic reactions, and as a proton donor or acceptor in various biochemical processes. BDPAA has also been used in the synthesis of other organic molecules, such as carbohydrates and amino acids. Additionally, BDPAA has been used in the study of enzyme-catalyzed reactions and in the study of protein-protein interactions.
作用机制
The mechanism of action of BDPAA is not completely understood. However, it is thought to act as a proton donor or acceptor in biochemical processes. BDPAA has been found to be an effective reagent for the synthesis of peptides and other organic molecules due to its ability to act as a proton donor or acceptor. Additionally, BDPAA has been found to be a highly efficient catalyst for organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDPAA are not well understood. However, BDPAA has been found to be an effective reagent for the synthesis of peptides and other organic molecules due to its ability to act as a proton donor or acceptor. Additionally, BDPAA has been found to be a highly efficient catalyst for organic reactions. BDPAA has also been used in the study of enzyme-catalyzed reactions and in the study of protein-protein interactions.
实验室实验的优点和局限性
The advantages of using BDPAA in laboratory experiments include its low cost, high efficiency, and ability to act as a proton donor or acceptor. Additionally, BDPAA is relatively easy to synthesize and can be used in a variety of laboratory settings. The main limitation of BDPAA is that its mechanism of action is not completely understood.
未来方向
There are many potential future directions for BDPAA research. Some possible future directions include further research into its mechanism of action, its potential applications in the synthesis of other organic molecules, and its use in the study of enzyme-catalyzed reactions and protein-protein interactions. Additionally, further research could be conducted into the biochemical and physiological effects of BDPAA. Finally, further research could be conducted into the advantages and limitations of using BDPAA in laboratory experiments.
合成方法
BDPAA can be synthesized using a variety of methods, including the use of a Grignard reagent, reaction of an aldehyde with a nitrile, or the reaction of a ketone with a nitrile. The Grignard reagent method is the most common method for synthesizing BDPAA and involves the reaction of a Grignard reagent with an aldehyde or ketone in the presence of a base. This method produces a high yield of BDPAA and is relatively simple and cost-effective.
属性
IUPAC Name |
2-(3-benzyl-2,5-dioxopyrrolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-10(6-9-4-2-1-3-5-9)13(18)14(11)8-12(16)17/h1-5,10H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCBYVIWCYKBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
![4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]-N-(2-pyrrolidin-1-ylethyl)benzamide](/img/no-structure.png)
![(E)-4-benzoyl-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2622049.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2622051.png)


